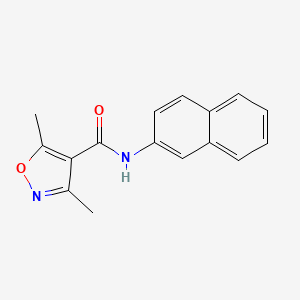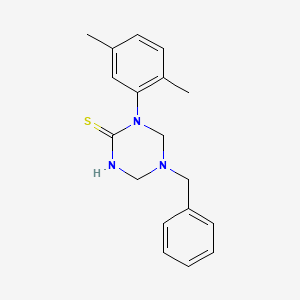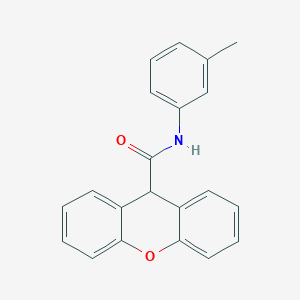![molecular formula C19H24N2O B5630833 2-[4-(4-biphenylylmethyl)-1-piperazinyl]ethanol](/img/structure/B5630833.png)
2-[4-(4-biphenylylmethyl)-1-piperazinyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds typically involves reactions between specific phenylmethyl-bromobenzene derivatives and hydroxyethylpiperazine under optimized conditions, such as controlled temperatures and reaction times, to achieve high product yields. For example, Wang Jin-peng (2013) describes the preparation of a related compound by reacting 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine, achieving an 88.5% yield through careful optimization of reaction parameters (Wang Jin-peng, 2013).
Molecular Structure Analysis
The molecular structure and vibrational spectra of similar piperazine derivatives have been studied using density functional theory (DFT) and various spectroscopic methods, including FTIR and NMR. These studies help in understanding the compound's stability and electronic properties, as seen in the work of R. Mekala et al. (2015), who conducted a comprehensive analysis of 2-(1-piperazinyl) ethanol, providing insights into its molecular geometry, vibrational frequencies, and electronic structure (R. Mekala, R. Mathammal, M. Sangeetha, 2015).
Chemical Reactions and Properties
The chemical reactivity of piperazine-based compounds can be diverse, involving a range of reactions that highlight their functional versatility. For instance, the aminomethylation process can lead to various derivatives with significant bioactivity, as demonstrated by N. Z. Hakobyan et al. (2020), who explored the synthesis and antitumor activity of piperazine-based tertiary amino alcohols (N. Z. Hakobyan et al., 2020).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystal structure, are essential for understanding how this compound interacts with its environment. Studies on related compounds, like those by E. Ainscough et al. (1983), who examined the crystal structure of a complex involving biphenyl dial and iron(III), provide valuable data for predicting the behavior of similar compounds (E. Ainscough et al., 1983).
Chemical Properties Analysis
Understanding the chemical properties, such as reactivity under various conditions, compatibility with different reagents, and potential for forming derivatives, is crucial. Research on the kinetics and mechanisms of reactions involving piperazine compounds, as explored by E. Castro et al. (2001), sheds light on the complexities of their chemical behavior and potential applications (E. Castro et al., 2001).
Propriétés
IUPAC Name |
2-[4-[(4-phenylphenyl)methyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c22-15-14-20-10-12-21(13-11-20)16-17-6-8-19(9-7-17)18-4-2-1-3-5-18/h1-9,22H,10-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCVXTIIAKGDPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(4-Phenylphenyl)methyl]piperazin-1-yl]ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(dimethylamino)phenyl]-2-methyl-5-phenyl-3-furamide](/img/structure/B5630764.png)
![7-(2,3-dimethoxybenzyl)-2-[(3-methyl-1H-pyrazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5630771.png)



![3-(1,3-benzodioxol-5-yl)-2-[(3-methylbenzoyl)amino]acrylic acid](/img/structure/B5630790.png)



![N'-{(3S*,4R*)-1-[(3,5-difluoro-2-pyridinyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5630815.png)
![2-allyl-6-{[(4-bromophenyl)amino]methyl}phenol](/img/structure/B5630818.png)
![5-{2-[(tert-butylamino)sulfonyl]phenyl}-N,N-dimethylthiophene-2-carboxamide](/img/structure/B5630823.png)
![N-{3-[(diethylamino)methyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-4-methoxybenzamide oxalate](/img/structure/B5630827.png)
![9-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5630842.png)